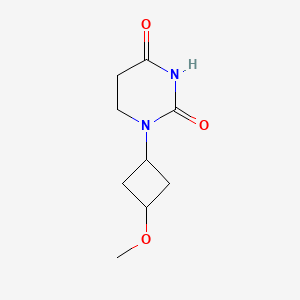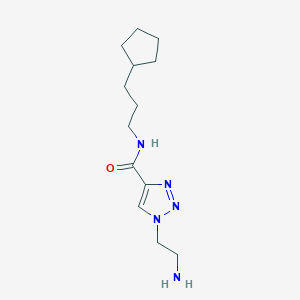![molecular formula C13H16N2O4 B6633310 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid, also known as AMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been studied for its potential applications in various scientific fields. In the field of medicine, it has been investigated for its anticancer properties. Studies have shown that 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
In the field of materials science, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been investigated for its potential use as a building block for the synthesis of new materials. It has been used as a ligand for the synthesis of metal-organic frameworks and as a precursor for the synthesis of nitrogen-doped carbon nanotubes.
Mechanism of Action
The mechanism of action of 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in its various applications is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways. For example, in cancer cells, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in lab experiments is its versatility. It can be used in various applications, including as a building block for the synthesis of new materials and as a potential anticancer agent. Another advantage is that it is relatively easy to synthesize.
However, there are also limitations to using 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Another limitation is that it may have off-target effects, which could complicate its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid. One direction is to further investigate its potential as an anticancer agent. This could involve studying its efficacy in different types of cancer and optimizing its use in combination with other drugs.
Another direction is to investigate its potential as a building block for the synthesis of new materials. This could involve exploring its use in the synthesis of other metal-organic frameworks and carbon-based materials.
Finally, further research is needed to fully understand the mechanism of action of 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in its various applications. This could involve studying its interactions with enzymes and signaling pathways in more detail.
Conclusion
In conclusion, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized through a multistep process and has been studied for its potential as an anticancer agent and building block for the synthesis of new materials. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research on 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid.
Synthesis Methods
4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid can be synthesized through a multistep process starting with the reaction of 4-nitrobenzoic acid with ethyl acetoacetate. This is followed by the reduction of the nitro group to an amino group using tin(II) chloride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-alanine methyl ester to obtain the final product, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid.
properties
IUPAC Name |
4-[(4-amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,7-10(14)16)15-11(17)8-3-5-9(6-4-8)12(18)19/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNJWCSTLGUIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)NC(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)